
D-Psicose
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Descripción general
Descripción
La D-Psicosa (C₆H₁₂O₆), también conocida como D-alulosa, es una cetohexosa natural pero rara. Comparte la misma fórmula empírica que los monosacáridos comunes como la glucosa y la fructosa. La característica única de la D-Psicosa es su relación epimérica con la fructosa en la posición 3 . Aunque se encuentra naturalmente en pequeñas cantidades en ciertos alimentos, ha ganado atención como edulcorante bajo en calorías utilizado por los principales fabricantes comerciales de alimentos y bebidas.
Métodos De Preparación
Rutas sintéticas::
- La D-Psicosa se puede sintetizar a través de varios métodos, incluidos procesos enzimáticos y transformaciones químicas.
- La conversión enzimática de la D-fructosa utilizando D-tagatose-3-epimerasa (DTE) da como resultado la formación de D-Psicosa.
- La síntesis química implica la epimerización selectiva de la D-fructosa en la posición C-3.
- La producción comercial de D-Psicosa implica la conversión enzimática de la D-fructosa derivada del maíz u otras fuentes.
- La enzima DTE cataliza la conversión de D-fructosa a D-Psicosa a escala industrial.
3. Análisis de las reacciones químicas
La D-Psicosa se somete a varias reacciones:
Epimerización: Conversión de D-fructosa a D-Psicosa a través de métodos enzimáticos o químicos.
Oxidación y reducción: La D-Psicosa puede participar en reacciones redox.
Sustitución: Reacciona con varios nucleófilos.
Reactivos y condiciones comunes: Enzimas (DTE), ácidos suaves y agentes reductores.
Principales productos: La D-Psicosa en sí misma es el producto principal.
Análisis De Reacciones Químicas
Thermal Degradation in Caramelization and Maillard Reactions
D-Psicose undergoes degradation under high-temperature conditions, with kinetics influenced by pH and heating duration:
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Caramelization : At 100°C for 24 hours, solutions at pH 11.0 retained only 15.2% of initial this compound after 2 hours, accompanied by rapid browning and pH reduction. Residual ratios at neutral pH (6.5) were ≈70% .
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Maillard Reaction : With glycine (0.05 M each), this compound degradation at pH 11.0 occurred 4× faster than at pH 4.0. Browning intensity increased linearly under alkaline conditions, correlating with acid formation .
Comparative Stability vs. Other Hexoses
Sugar | Residual Ratio (pH 11.0, 2 hours) | Browning Intensity (A420 nm) |
---|---|---|
This compound | 15.2% | 1.8 |
D-Fructose | 14.5% | 2.1 |
D-Glucose | 12.7% | 2.3 |
Data sourced from equimolar glycine mixtures at 100°C . |
Enzymatic Epimerization Pathways
This compound is biosynthesized via thermodynamically driven enzymatic cascades:
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E. coli Pathway : Converts D-glucose to this compound through phosphorylation, epimerization (via AlsE enzyme), and dephosphorylation. AlsE catalyzes fructose 6-phosphate (F6P) to psicose 6-phosphate (P6P), achieving ≈90% yield under optimized conditions .
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Reverse Activity : AlsE also assimilates this compound into central metabolism by reversing this reaction, highlighting bidirectional functionality .
Key Thermodynamic Parameters
Reaction Step | ΔG'° (kJ/mol) | Enzyme Involved |
---|---|---|
F6P → P6P (epimerization) | -8.2 | AlsE |
P6P → this compound (dephosphorylation) | -15.4 | Phosphatase |
Borate Complexation for Isolation
Borate ions selectively bind this compound, enabling separation from fructose mixtures:
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Complex Structure : Forms α-D-psicofuranose-cis -C3,4 diol borate in dimethyl sulfoxide (DMSO), confirmed via ¹H NMR (δ = 3.6 ppm) and gCOSY spectroscopy .
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Binding Affinity : Psicose-borate complexes exhibit stronger stability (Kd ≈ 10⁻⁴ M) than fructose-borate complexes (Kd ≈ 10⁻³ M), enabling chromatographic separation .
Solubility and Stability in Solvents
This compound’s solubility varies significantly across solvents, impacting reaction design:
Solubility at 298.15 K (g/g solvent)
Solvent | Solubility |
---|---|
Methanol | 0.412 |
Ethanol | 0.287 |
Acetone | 0.105 |
Acetonitrile | 0.032 |
Data modeled using the NRTL equation . |
Thermogravimetric analysis (TGA) confirms decomposition begins at 160°C, preceding melting (58–109°C) .
pH-Dependent Stability in Food Matrices
This compound degradation correlates with food alkalinity and processing methods:
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Acidic Foods (pH 4.0) : Stable in fig jam and nori-tsukudani (≤5% loss after 12 months) .
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Alkaline Foods (pH 9.0–11.0) : Meringue showed 40–60% this compound loss during baking due to Maillard-driven degradation .
Long-Term Stability and Byproduct Formation
Heating this compound at 100°C for 24 hours generates:
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Organic Acids : Formic, acetic, and levulinic acids (pH reduction from 11.0 to 8.2) .
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Furan Derivatives : Hydroxymethylfurfural (HMF) detected via HPLC at 0.8–1.2 mM concentrations .
This compound’s reactivity is defined by its susceptibility to thermal degradation, enzymatic interconversion, and selective borate interactions. These properties necessitate precise control of pH, temperature, and solvent systems in industrial applications. Ongoing research focuses on stabilizing this compound in neutral and alkaline foods while optimizing enzymatic yields for scalable production.
Aplicaciones Científicas De Investigación
Nutritional Applications
D-Psicose is recognized for its low energy value, approximately 0.3% that of sucrose, making it an attractive alternative sweetener for calorie-restricted diets. It provides about 70% of the sweetness of sucrose without contributing significantly to caloric intake .
Table 1: Nutritional Comparison of this compound and Sucrose
Property | This compound | Sucrose |
---|---|---|
Relative Sweetness | 70% | 100% |
Energy Value | 0.3% | 100% |
Blood Glucose Regulation
Research indicates that this compound can effectively suppress postprandial blood glucose levels, particularly in individuals with borderline diabetes. In a clinical study involving 26 subjects, those consuming this compound experienced significantly lower blood glucose levels at 30 and 60 minutes post-meal compared to control groups .
Case Study: Blood Glucose Suppression
- Participants: 26 adults (including borderline diabetes patients)
- Intervention: Single ingestion of 5 g this compound with a standard meal
- Results: Significant reduction in blood glucose levels (p<0.01) at 30 and 60 minutes post-consumption.
Weight Management and Fat Accumulation
Long-term studies in rats indicate that this compound can lead to lower body weight gain and reduced intra-abdominal fat accumulation compared to sucrose . This suggests potential applications in weight management products.
Table 2: Effects of this compound on Body Weight in Rats
Parameter | This compound Group | Sucrose Group |
---|---|---|
Final Body Weight (g) | Lower | Higher |
Intra-abdominal Fat Weight (g) | Significantly Lower | Higher |
Functional Food Ingredient
This compound has been explored as a functional food ingredient due to its antioxidant properties and ability to enhance food texture and flavor. Studies suggest that it can improve gelling behavior and stability in processed foods .
Biotechnological Production
Advancements in biotechnology have enabled efficient production methods for this compound. Research has demonstrated the use of genetically modified E. coli strains to produce this compound from D-glucose through a series of enzymatic reactions, achieving significant yields . This method presents a sustainable alternative to traditional chemical synthesis.
Safety and Toxicology Studies
Long-term toxicity studies have shown that this compound is safe for consumption, with no significant adverse effects observed in rats over extended periods . The compound is classified as having low toxicity, making it suitable for use as a food additive.
Mecanismo De Acción
- La D-Psicosa se metaboliza mínimamente y se excreta sin cambios.
- Inhibe las enzimas (α-glucosidasa, α-amilasa, maltasa, sacarasa) en el tracto gastrointestinal, afectando el metabolismo del almidón y los disacáridos.
- Los objetivos moleculares y las vías implicadas todavía están en investigación.
Comparación Con Compuestos Similares
Unicidad: La rareza y la epimerización distinta de la D-Psicosa la diferencian.
Compuestos similares: Otras cetohexosas (por ejemplo, D-fructosa, D-sorbosa), pero ninguna coincide con sus propiedades específicas.
Propiedades
Fórmula molecular |
C6H12O6 |
---|---|
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
(3R,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5-,6?/m1/s1 |
Clave InChI |
LKDRXBCSQODPBY-JDJSBBGDSA-N |
SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
SMILES isomérico |
C1[C@H]([C@H]([C@H](C(O1)(CO)O)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)(CO)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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